tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Overview
Description
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is a solid at room temperature and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or proteins, potentially inhibiting their activity. The cyclopropyl group provides structural rigidity, which can enhance the binding affinity to the target molecules .
Comparison with Similar Compounds
- tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate
- tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
- tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate
Comparison: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom at the para position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and interaction with biological targets. The other similar compounds listed above have different substituents, which can alter their chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMFURAGDYBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681465 | |
Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360773-84-8 | |
Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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